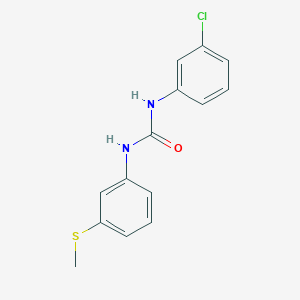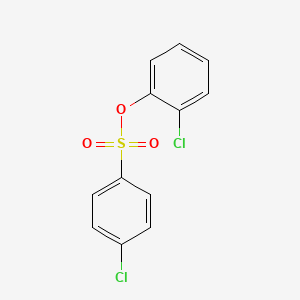
(2-chlorophenyl) 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chlorophenyl) 4-chlorobenzenesulfonate, also known as chlorfenson, is an organic compound with the molecular formula C12H8Cl2O3S. It belongs to the class of benzenesulfonate esters, which are formed by the condensation of benzenesulfonic acid with phenols or alcohols. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl) 4-chlorobenzenesulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chlorophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction is monitored using techniques like gas chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-chlorophenyl) 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce sulfonic acids .
Applications De Recherche Scientifique
(2-chlorophenyl) 4-chlorobenzenesulfonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-chlorophenyl) 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. In the case of its use as a pesticide, it disrupts the normal functioning of the nervous system of pests, leading to their death. The compound acts by inhibiting certain enzymes and interfering with neurotransmitter functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorfenvinphos: Another organophosphate pesticide with similar applications.
Chloroxynil: A herbicide with a similar chemical structure.
Chlornitrofen: A pesticide with comparable uses in agriculture.
Uniqueness
(2-chlorophenyl) 4-chlorobenzenesulfonate is unique due to its dual role as both a pesticide and a potential pharmaceutical agent. Its specific chemical structure allows it to interact with a wide range of biological targets, making it versatile in its applications .
Propriétés
Numéro CAS |
13631-56-6 |
|---|---|
Formule moléculaire |
C12H8Cl2O3S |
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
(2-chlorophenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H8Cl2O3S/c13-9-5-7-10(8-6-9)18(15,16)17-12-4-2-1-3-11(12)14/h1-8H |
Clé InChI |
HOGFADOEQYYQAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



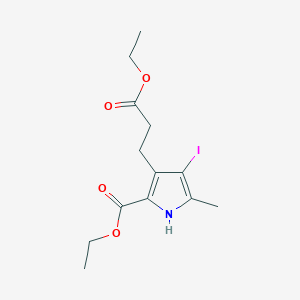

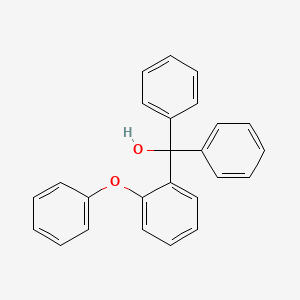
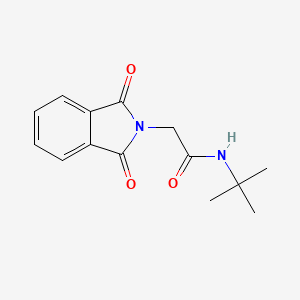

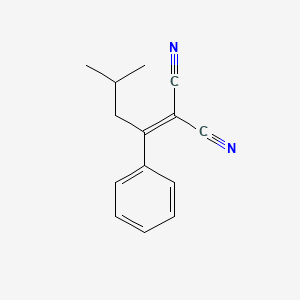
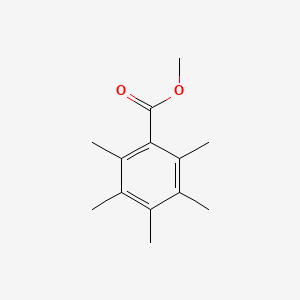

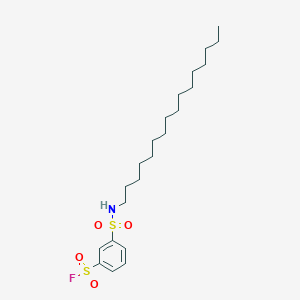
![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)
